molecular formula C22H24N4O5S2 B2935201 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 392294-63-2

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2935201
CAS RN: 392294-63-2
M. Wt: 488.58
InChI Key: WWGIIOYHALMLPJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a thiadiazole ring (a five-membered ring with two nitrogen atoms and one sulfur atom), and three methoxy groups (-OCH3). The presence of these functional groups suggests that the compound could exhibit a variety of chemical behaviors depending on the conditions .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the thiadiazole ring, the introduction of the methoxy groups, and the formation of the amide bond . The synthesis could potentially involve reactions such as nucleophilic substitution, condensation, and others .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the amide group could result in a planar structure. The electron-donating methoxy groups and the electron-withdrawing amide group could create interesting electronic effects .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy groups could be replaced with other groups through nucleophilic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. The presence of the polar amide group and the nonpolar aromatic rings suggests that the compound could have both polar and nonpolar characteristics .

Scientific Research Applications

Mechanism of Formation and Chemical Reactivity

  • The condensation reaction involving thiobenzamide and its derivatives leads to the formation of thiadiazole derivatives, showcasing the chemical reactivity and potential synthetic pathways for developing novel compounds with various applications in chemistry and drug development (Forlani et al., 2000).

Synthesis and Antimicrobial Properties

  • Novel thiadiazolotriazin-4-ones, synthesized through a series of chemical reactions, have shown moderate mosquito-larvicidal and antibacterial activities, indicating their potential as bioactive agents against various pathogens and pests (Castelino et al., 2014).

Future Directions

The compound could potentially be investigated for various applications, given its complex structure and the presence of several functional groups. It could be of interest in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-12-7-6-8-15(13(12)2)23-18(27)11-32-22-26-25-21(33-22)24-20(28)14-9-16(29-3)19(31-5)17(10-14)30-4/h6-10H,11H2,1-5H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGIIOYHALMLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

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